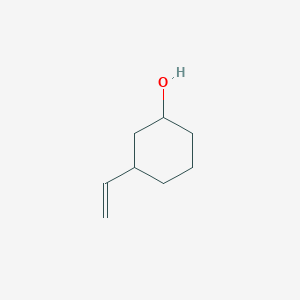
3-Ethenylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O It is a cyclohexanol derivative where an ethenyl group is attached to the third carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-ethynylcyclohexan-1-ol using a heterogeneous catalyst. The reaction typically employs palladium or copper catalysts supported on alumina, with reaction conditions including a high substrate-to-catalyst molar ratio, moderate temperatures (around 60°C), and short reaction times (approximately 150 minutes) .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, optimized for large-scale operations. The use of heterogeneous catalysts allows for easy separation and reuse, making the process economically viable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 3-Ethylcyclohexan-1-ol.
Substitution: 3-Ethenylcyclohexyl chloride or bromide .
Applications De Recherche Scientifique
3-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor
Mécanisme D'action
The mechanism of action of 3-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can undergo addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
Comparaison Avec Des Composés Similaires
3-Ethynylcyclohexan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2 |
Clé InChI |
ZYBGGGUBHNFAEV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


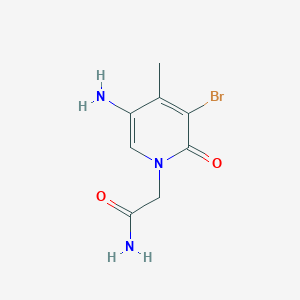
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
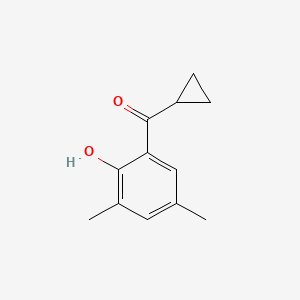

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
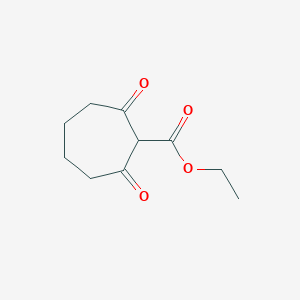

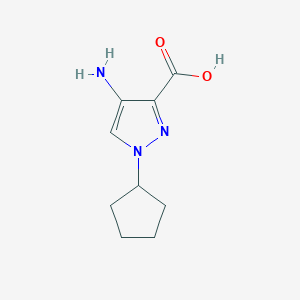
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
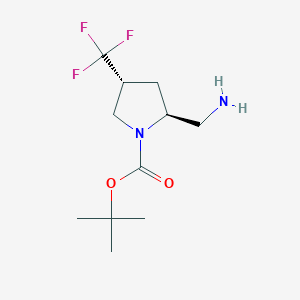

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
